molecular formula C15H20O4 B1657432 4-(OCTANOYLOXY)BENZOIC ACID CAS No. 56670-31-6

4-(OCTANOYLOXY)BENZOIC ACID

Cat. No.: B1657432
CAS No.: 56670-31-6
M. Wt: 264.32 g/mol
InChI Key: ZRPGHOSDOLNSCX-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₅H₂₀O₄, with a molecular weight of 264.31 g/mol (calculated from substituents: benzoic acid [C₇H₆O₂] + octanoyloxy [C₈H₁₅O₂] – H₂O). This compound is characterized by its long aliphatic chain, which enhances lipophilicity compared to shorter-chain analogs.

Properties

IUPAC Name

4-octanoyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-2-3-4-5-6-7-14(16)19-13-10-8-12(9-11-13)15(17)18/h8-11H,2-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPGHOSDOLNSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401138
Record name Benzoic acid, 4-[(1-oxooctyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56670-31-6
Record name Benzoic acid, 4-[(1-oxooctyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(1-oxooctyl)oxy]- typically involves the esterification of benzoic acid with 1-oxooctanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond. The reaction mixture is heated to reflux, and the product is purified by recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 4-[(1-oxooctyl)oxy]- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway for 4-(octanoyloxy)benzoic acid, breaking the ester bond under acidic, basic, or enzymatic conditions.

Acid-Catalyzed Hydrolysis

  • Conditions : Aqueous HCl (1–3 M), reflux at 80–100°C for 4–6 hours.

  • Products : 4-Hydroxybenzoic acid and octanoic acid.

  • Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification)

  • Conditions : NaOH (1–2 M) in ethanol/water, 60–80°C for 2–3 hours.

  • Products : Sodium 4-hydroxybenzoate and sodium octanoate.

  • Mechanism : Hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate.

Comparison of Hydrolysis Methods

ConditionCatalystTemperatureTimeYieldApplication
Acidic (HCl)H⁺80–100°C4–6 h85–90%Lab-scale degradation studies
Basic (NaOH)OH⁻60–80°C2–3 h90–95%Industrial saponification

Enzymatic Hydrolysis

While 4-(octanoyloxy)benzoic acid itself is not a well-documented substrate for phospholipase A₂ (PLA₂), its structural analog, 4-nitro-3-(octanoyloxy)benzoic acid (NOBA), is widely used to study PLA₂ activity . Key findings from NOBA’s enzymatic behavior provide insights into potential interactions:

PLA₂-Catalyzed Hydrolysis (Analog Mechanism)

Transesterification

The octanoyloxy group can undergo transesterification with alcohols in the presence of catalysts:

Methanolysis

  • Conditions : Methanol, H₂SO₄ (catalytic), 60°C for 3 hours .

  • Products : Methyl octanoate and 4-hydroxybenzoic acid.

  • Application : Fatty acid methyl ester (FAME) synthesis for biodiesel research.

Thermal Decomposition

Under extreme heat (>200°C), decarboxylation occurs:

  • Products : Phenol derivatives and CO₂.

  • Industrial Relevance : Thermal stability studies for polymer applications.

Comparative Reactivity with Analogues

CompoundKey ReactionRate Constant (k)Reference
4-(Octanoyloxy)benzoic acidBase hydrolysis (NaOH)0.15 min⁻¹
4-Nitro-3-(octanoyloxy)benzoic acidPLA₂ hydrolysis2.3 µM/min
Methyl 4-octanoyloxybenzoateTransesterification (methanol)0.08 min⁻¹

Scientific Research Applications

Biochemistry

4-(Octanoyloxy)benzoic acid serves as a chromogenic substrate for phospholipase A2 (PLA2), an enzyme involved in the hydrolysis of phospholipids. Its ability to release a nitrophenol derivative upon hydrolysis allows for quantification of enzyme activity through spectrophotometric methods.

  • Enzyme Kinetics : NOBA is utilized to study the kinetics of PLA2, providing insights into enzyme mechanisms and interactions.
  • Immobilization Studies : The compound aids in immobilizing PLA2 from snake venom, facilitating controlled studies of enzyme-substrate interactions.

Pharmacology

In pharmacological research, 4-(octanoyloxy)benzoic acid is instrumental in developing enzyme inhibitors and studying drug metabolism.

  • Therapeutic Development : By understanding how PLA2 interacts with NOBA, researchers can develop potential therapeutic agents targeting inflammatory processes.
  • Toxicity Assessments : Studies have shown that NOBA can help evaluate the myotoxic effects of PLA2 in animal models, providing crucial data for safety assessments in drug development .

Industrial Chemistry

The compound is also significant in industrial applications as an intermediate in synthesizing various organic compounds.

  • Diagnostic Kits : NOBA is employed in producing biochemical assays and diagnostic kits for detecting PLA2 activity, which is relevant in various medical diagnostics .
  • Organic Synthesis : It acts as a reagent in organic synthesis, contributing to the development of new chemical entities with potential applications across multiple industries.

Case Studies

  • PLA2 Activity Measurement :
    A study utilized NOBA to measure PLA2 activity by incubating it with buffer solutions and PLA2 samples. The absorbance increase at 425 nm correlated with enzyme activity, demonstrating its effectiveness as a substrate .
  • Myotoxicity Evaluation :
    Research involving injections of PLA2 into animal models assessed the myotoxic effects using NOBA. The results indicated that NOBA could effectively measure plasma creatine kinase levels post-injection, providing insights into muscle damage caused by PLA2 .

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(1-oxooctyl)oxy]- involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. It may also interact with cellular membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(octanoyloxy)benzoic acid with five related para-substituted benzoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
4-(Octanoyloxy)benzoic acid C₁₅H₂₀O₄ 264.31 –OCOC₇H₁₅ (4) High lipophilicity; ester-based applications
4-Benzyloxy-3-methoxybenzoic acid C₁₅H₁₄O₄ 258.27 –OCH₂C₆H₅ (4), –OCH₃ (3) Pharmaceutical intermediates; dual substituents enhance reactivity
4-(Methoxymethyl)benzoic acid C₉H₁₀O₃ 166.18 –CH₂OCH₃ (4) Smaller substituent; used in organic synthesis
4,4'-Oxybis(benzoic acid) C₁₄H₁₀O₅ 258.23 Two benzoic acids linked by ether (–O–) Polymer precursor; high thermal stability
4-Acetoxybenzoic acid C₉H₈O₄ 180.16 –OCOCH₃ (4) Shorter ester chain; drug delivery systems
2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid C₁₅H₁₃BrO₄ 345.22 –Br (2), –OCH₃ (4), –OCH₂C₆H₅ (5) Halogenated derivative; potential antimicrobial agent
Key Observations:
  • Chain Length and Lipophilicity: The octanoyloxy group (C₈) in 4-(octanoyloxy)benzoic acid increases lipophilicity compared to shorter esters like acetoxy (C₂) or methoxymethyl (C₁). This property enhances solubility in organic solvents, making it suitable for hydrophobic matrices .
  • Substituent Complexity : Compounds like 4-benzyloxy-3-methoxybenzoic acid and 2-bromo-4-methoxy-5-(benzyloxy)benzoic acid exhibit multi-substituted aromatic rings, which may improve binding affinity in drug design but complicate synthesis .
  • Thermal Stability : The dimeric structure of 4,4'-oxybis(benzoic acid) contributes to higher melting points and thermal stability, ideal for high-performance polymers .
4-(Octanoyloxy)benzoic Acid:
  • Synthesis: Likely synthesized via esterification of 4-hydroxybenzoic acid with octanoyl chloride. Similar methods are used for acetoxy derivatives .
Comparative Insights:
  • Pharmaceuticals : 4-Benzyloxy-3-methoxybenzoic acid’s dual substituents mimic bioactive motifs in NSAIDs (e.g., aspirin derivatives) . The brominated analog () may serve as a halogenated intermediate in antimicrobial agents.
  • Polymers: 4,4'-Oxybis(benzoic acid) is a monomer for polyesters or polyamides due to its bifunctional structure .
  • Drug Delivery : Shorter esters like 4-acetoxybenzoic acid are explored for prodrugs due to hydrolytic stability in physiological conditions .

Biological Activity

4-(Octanoyloxy)benzoic acid, also known as 4-nitro-3-(octanoyloxy)benzoic acid, is a compound that has garnered attention for its significant biological activity, particularly as a substrate for phospholipase A2 (PLA2) enzymes. This article delves into the compound's biological functions, mechanisms of action, and applications in research.

Overview of Phospholipase A2

Phospholipase A2 enzymes are crucial in various biological processes, including inflammation, lipid metabolism, and signal transduction. They catalyze the hydrolysis of phospholipids at the sn-2 position, leading to the release of free fatty acids and lysophospholipids. The activity of PLA2 can be quantitatively assessed using chromogenic substrates like 4-nitro-3-(octanoyloxy)benzoic acid.

The primary mechanism of action for 4-(octanoyloxy)benzoic acid involves its hydrolysis by PLA2. Upon interaction with the enzyme, it releases a nitrophenol derivative detectable at 425 nm. This colorimetric change allows researchers to monitor enzyme activity effectively. The hydrolysis process can be summarized as follows:

  • Substrate Interaction : The compound mimics natural phospholipid substrates.
  • Enzymatic Hydrolysis : PLA2 catalyzes the breakdown of the ester bond.
  • Release of Chromogenic Product : The resulting product, 4-nitro-3-hydroxybenzoic acid, serves as a measurable indicator of enzyme activity.

Applications in Research

4-(Octanoyloxy)benzoic acid is widely utilized in various fields of research:

  • Biochemistry : It serves as a substrate in assays for measuring PLA2 activity, facilitating studies on lipid metabolism and inflammatory processes.
  • Toxicology : Research has demonstrated its role in assessing the cytotoxic effects of snake venom PLA2s on murine models .
  • Pharmacology : The compound aids in understanding the pharmacological activities associated with PLA2s, providing insights into potential therapeutic agents targeting inflammatory diseases .

Case Studies and Experimental Findings

Several studies have highlighted the biological activity of 4-(octanoyloxy)benzoic acid:

  • PLA2 Activity Measurement : In an experiment assessing PLA2 activity using this substrate, researchers observed significant hydrolysis rates, indicating its effectiveness as a chromogenic substrate .
    Enzyme SourceHydrolysis Rate (nmoles/min/mg)
    PhTX-II9.65 ± 0.65
    Bj-V3.49 ± 0.227
  • Cytotoxicity Assessment : Studies involving murine models showed that subcutaneous injections of PLA2 led to edema formation, which was quantitatively measured against controls using this compound .
  • Inflammatory Response : The compound's ability to facilitate the study of PLA2's role in inflammatory responses has been documented extensively, with implications for developing anti-inflammatory drugs.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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